molecular formula C20H20FN3O3S2 B6519549 N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide CAS No. 896363-77-2

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide

Cat. No. B6519549
CAS RN: 896363-77-2
M. Wt: 433.5 g/mol
InChI Key: JPMLXBHOKPUXLC-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide (TBFSB) is an important small molecule that has been widely studied in recent years due to its potential applications in the fields of drug discovery, biochemistry, and physiology. TBFSB is a member of the class of sulfonamides, which are compounds that contain a sulfonamide moiety. The compound is composed of two aromatic rings, a tert-butyl group, and a nitrogen atom, which are connected by a thiazole ring. TBFSB has been found to possess a variety of biological activities, including antibacterial, antifungal, and anti-inflammatory effects.

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide has been studied extensively in recent years due to its potential applications in the fields of drug discovery, biochemistry, and physiology. The compound has been found to possess a variety of biological activities, including antibacterial, antifungal, and anti-inflammatory effects. In addition, this compound has been shown to possess antiviral activity against the human immunodeficiency virus (HIV). It has also been studied for its potential use as an anticancer agent and for its ability to modulate the activity of certain enzymes.

Mechanism of Action

The exact mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide is not yet fully understood. However, it is known that the compound binds to and inhibits the activity of certain enzymes, such as the HIV reverse transcriptase enzyme. In addition, this compound has been found to interact with certain proteins, such as the HIV protease, which can lead to the inhibition of viral replication.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. The compound has been shown to possess antibacterial, antifungal, and anti-inflammatory activities. In addition, this compound has been found to possess antiviral activity against the human immunodeficiency virus (HIV). The compound has also been found to possess anticancer activity and to modulate the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

The main advantage of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide for laboratory experiments is its relatively low cost and availability. In addition, the compound is relatively stable and can be easily synthesized from readily available starting materials. However, the compound is not water-soluble, which can limit its use in certain types of experiments.

Future Directions

The potential applications of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide are numerous and the compound has already been studied for its potential use in the fields of drug discovery, biochemistry, and physiology. However, further research is needed to fully understand the compound’s mechanism of action and to explore its potential use in other areas. Possible future directions include studying the compound’s ability to modulate the activity of other enzymes and proteins, exploring its potential use as an anticancer agent, and investigating its potential use in other areas such as agriculture and food science.

Synthesis Methods

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide can be synthesized from the reaction of 4-fluorobenzenesulfonyl chloride and tert-butyl-1,3-thiazol-2-yl amine in the presence of a base such as sodium hydroxide. The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then purified by column chromatography to yield the desired compound.

properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c1-20(2,3)17-12-28-19(22-17)23-18(25)13-5-4-6-15(11-13)24-29(26,27)16-9-7-14(21)8-10-16/h4-12,24H,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMLXBHOKPUXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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